(2e)-4-Methoxybut-2-enoic acid
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Overview
Description
Compound “(2e)-4-Methoxybut-2-enoic acid” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “(2e)-4-Methoxybut-2-enoic acid” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Compound “(2e)-4-Methoxybut-2-enoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenated hydrocarbons and other electrophiles are used in substitution reactions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Compound “(2e)-4-Methoxybut-2-enoic acid” has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “(2e)-4-Methoxybut-2-enoic acid” involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could block the activity of dihydroorotate dehydrogenase, affecting pyrimidine synthesis and cellular proliferation .
Comparison with Similar Compounds
Compound A (CID 2632): A cephalosporin antibiotic with antibacterial properties.
Compound B (CID 6540461): Another cephalosporin with similar pharmacological actions.
Compound C (CID 5362065): A β-lactam antibiotic with a different spectrum of activity.
Compound D (CID 5479530): A cephalosporin with unique structural features.
Uniqueness: Compound “(2e)-4-Methoxybut-2-enoic acid” stands out due to its specific chemical structure and reactivity, which make it suitable for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-methoxybut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJKRWXDNYZASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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